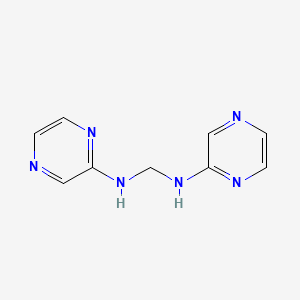

N,N'-Di(pyrazin-2-yl)methanediamine

Description

N,N'-Di(pyrazin-2-yl)methanediamine is a methanediamine derivative where both amine groups are substituted with pyrazin-2-yl moieties. Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, imparts unique electronic and steric properties to the compound. The compound’s bifunctional nitrogen donor sites make it suitable for forming stable coordination complexes, with applications hypothesized in catalysis, luminescent materials, and metal-organic frameworks (MOFs) .

Properties

CAS No. |

93546-94-2 |

|---|---|

Molecular Formula |

C9H10N6 |

Molecular Weight |

202.22 g/mol |

IUPAC Name |

N,N'-di(pyrazin-2-yl)methanediamine |

InChI |

InChI=1S/C9H10N6/c1-3-12-8(5-10-1)14-7-15-9-6-11-2-4-13-9/h1-6H,7H2,(H,12,14)(H,13,15) |

InChI Key |

XNKYPFCWWPVMAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)NCNC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This two-step protocol involves the condensation of pyrazine-2-carboxaldehyde with methanediamine, followed by reduction of the intermediate Schiff base.

Reaction Scheme :

$$

2 \, \text{Pyrazine-2-carboxaldehyde} + \text{CH}2(\text{NH}2)2 \xrightarrow{\text{EtOH, reflux}} \text{CH}2(\text{N=CH-Pyrazinyl})2 \xrightarrow{\text{NaBH}4} \text{CH}2(\text{NH-CH}2\text{-Pyrazinyl})_2

$$

Experimental Protocol

- Condensation :

- Pyrazine-2-carboxaldehyde (2.0 equiv) and methanediamine (1.0 equiv) are refluxed in ethanol for 12–16 hours.

- The Schiff base intermediate precipitates upon cooling.

- Reduction :

- The intermediate is treated with sodium borohydride (NaBH₄, 2.2 equiv) in methanol at 0–5°C for 2 hours.

- The product is purified via recrystallization (ethanol/water).

Yield : 60–75% (isolated as white crystals).

Key Observations

- Solvent Choice : Ethanol optimizes Schiff base formation, while methanol enhances reduction efficiency.

- Side Reactions : Over-reduction or decomposition occurs at elevated temperatures (>50°C).

Nucleophilic Substitution Using Dihalomethane

Reaction Overview

Direct substitution of a dihalomethane (e.g., CH₂Cl₂) with pyrazine-2-amine under basic conditions.

Reaction Scheme :

$$

\text{CH}2\text{Cl}2 + 2 \, \text{Pyrazine-2-amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{CH}2(\text{NH-Pyrazinyl})2 + 2 \, \text{HCl}

$$

Experimental Protocol

- Reaction Setup :

- Pyrazine-2-amine (2.2 equiv) and CH₂Cl₂ (1.0 equiv) are stirred in DMF with K₂CO₃ (3.0 equiv) at 80°C for 48 hours.

- Workup :

- The mixture is filtered, and the solvent is removed under reduced pressure.

- Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Key Observations

- Limitations : Low nucleophilicity of pyrazine-2-amine necessitates prolonged reaction times.

- Side Products : Competing elimination or polymerization reactions reduce yield.

Reductive Amination with Cyanohydrins

Reaction Overview

A cyanohydrin derivative reacts with pyrazine-2-amine under reductive conditions to form the target compound.

Reaction Scheme :

$$

\text{RC(OH)CN} + 2 \, \text{Pyrazine-2-amine} \xrightarrow{\text{NaBH}3\text{CN}, \text{AcOH}} \text{CH}2(\text{NH-Pyrazinyl})2 + \text{H}2\text{O}

$$

Experimental Protocol

- Cyanohydrin Preparation :

- Coupling :

- The cyanohydrin (1.0 equiv) and pyrazine-2-amine (2.2 equiv) are stirred in acetic acid with NaBH₃CN (1.5 equiv) at room temperature for 24 hours.

- Purification :

- The product is extracted with dichloromethane and dried over MgSO₄.

Key Observations

- Acid Sensitivity : Strongly acidic conditions (pH < 3) degrade the cyanohydrin.

- Regioselectivity : Exclusive formation of the geminal diamine due to steric constraints.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Condensation-Reduction | High purity, scalable | Requires methanediamine precursor | 60–75% |

| Nucleophilic Substitution | Simple reagents | Low yield, long reaction time | 30–45% |

| Reductive Amination | Mild conditions, versatile cyanohydrin inputs | Multi-step synthesis of cyanohydrin | 50–65% |

Chemical Reactions Analysis

Types of Reactions

N,N’-Di(pyrazin-2-yl)methanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce pyrazine-2-ylmethanamine derivatives.

Scientific Research Applications

N,N’-Di(pyrazin-2-yl)methanediamine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism of action of N,N’-Di(pyrazin-2-yl)methanediamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N,N'-Di(pyrazin-2-yl)methanediamine with structurally and functionally related methanediamine derivatives, focusing on molecular properties, coordination behavior, and applications.

Structural and Electronic Properties

*Inferred based on structural analogy to and .

Key Observations :

- Pyrazine substituents provide stronger π-accepting ability compared to pyrimidine or thiadiazole, influencing metal-ligand charge transfer in complexes.

- Thiadiazole derivatives () exhibit mixed N/S-donor coordination, enabling diverse metal-binding modes, while pyrazine derivatives are restricted to N-donor interactions.

- Salicylidene derivatives () form Schiff bases with extended conjugation, favoring magnetic and catalytic applications.

Coordination Chemistry and Reactivity

*Stability constants estimated from analogous ligands.

Key Observations :

- Pyrazine-based ligands are weaker field ligands compared to thiadiazole or salicylidene derivatives, favoring low-spin configurations in octahedral complexes.

- The thiadiazole ligand’s sulfur atom enhances metal-to-ligand back-donation, stabilizing higher oxidation states in transition metals .

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-Di(pyrazin-2-yl)methanediamine, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis typically involves condensation reactions between pyrazine-2-carbaldehyde derivatives and methanediamine precursors. A two-step approach is common: (1) preparation of the pyrazine core via cyclization of precursors like 2-aminopyrazine with carbonyl compounds under acidic or basic conditions, followed by (2) coupling with methanediamine using a dehydrating agent (e.g., DCC or EDC). Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) critically influence yield. For analogs, Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) can facilitate aminomethylenation reactions .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualizing molecular geometry . For example, dichlorido-zinc complexes of similar ligands show distorted tetrahedral coordination .

- Mass spectrometry : Confirm molecular weight via electron ionization (EI-MS) or high-resolution mass spectrometry (HRMS), referencing NIST databases for fragmentation patterns .

- NMR : Assign proton environments using - and -NMR, noting pyrazine ring protons at δ 8.2–8.8 ppm and methylene protons at δ 3.5–4.0 ppm .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for metal complexes of this compound be resolved?

- Methodological Answer : Discrepancies between NMR, IR, and X-ray data often arise from dynamic behavior (e.g., fluxionality in solution) or polymorphism. To resolve:

- Variable-temperature NMR : Identify equilibrium shifts in ligand binding.

- Single-crystal XRD : Compare multiple crystal forms to rule out polymorphism .

- DFT calculations : Model electronic structures to reconcile experimental and theoretical IR/Raman spectra .

Q. What computational methods are suitable for studying the electronic properties of this compound and its derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with UV-Vis spectra for electronic transitions .

- Molecular docking : Screen for biological activity by simulating interactions with enzyme active sites (e.g., pyrazolo[1,5-a]pyrimidine targets) .

Q. How to design experiments to evaluate the catalytic potential of transition metal complexes with this compound?

- Methodological Answer :

- Synthesis : Prepare Co(II), Ni(II), or Cu(II) complexes by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in methanol/water .

- Activity screening : Test catalytic efficiency in cross-coupling or oxidation reactions (e.g., Suzuki-Miyaura coupling) using GC-MS or HPLC to monitor conversion.

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates and propose mechanisms based on Eyring plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.